![molecular formula C14H14S2 B14297017 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene CAS No. 112399-07-2](/img/structure/B14297017.png)
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene is an organic compound with the molecular formula C14H14S2 It is characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzene ring provides a hydrophobic interaction surface, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-2-(phenylsulfanyl)benzene
- 1-(Methylsulfanyl)-2-(phenylethynyl)benzene
- 1-Methyl-4-(phenylsulfonyl)benzene
Uniqueness
1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112399-07-2 |
|---|---|
Fórmula molecular |
C14H14S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H14S2/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Clave InChI |
DYROOGLFXHVBEJ-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC=CC=C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


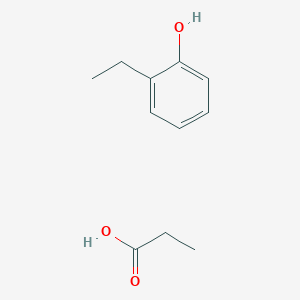

![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
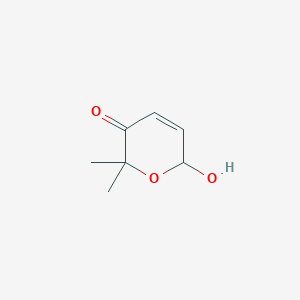
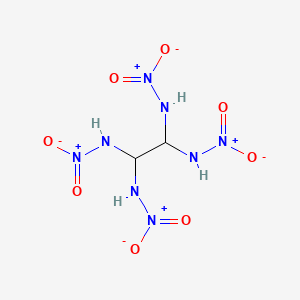
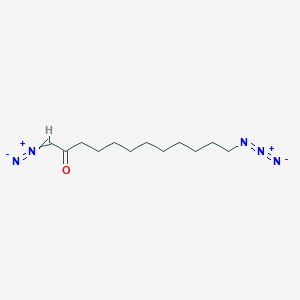

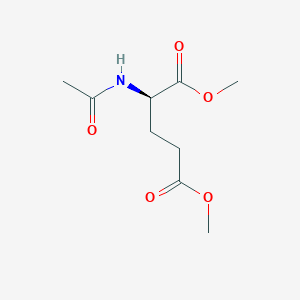
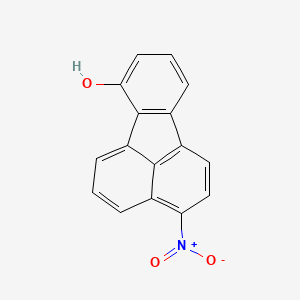
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
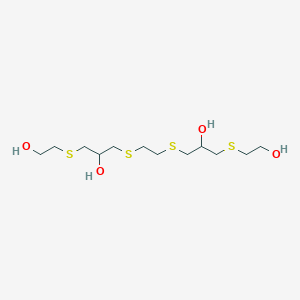
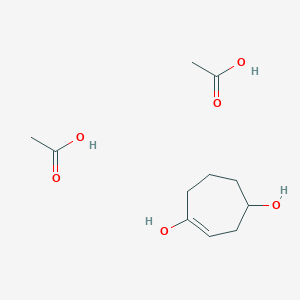

![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
